3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate
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Overview
Description
3-[(Methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate is a chemical compound with the molecular formula C16H16N2O4. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, an amino group, and a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate typically involves the reaction of 3-[(methoxycarbonyl)amino]phenol with 2-chloro-5-methylphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the final product in a commercially viable form .
Chemical Reactions Analysis
Types of Reactions
3-[(Methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[(Methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the formulation of agricultural chemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism of action of 3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting key enzymes or receptors involved in biological pathways. For example, in agricultural applications, it may inhibit enzymes essential for plant growth, leading to its use as a herbicide .
Comparison with Similar Compounds
Similar Compounds
Phenmedipham: A similar compound with herbicidal properties, used in agriculture.
Desmedipham: Another herbicide with a similar structure and mode of action.
Uniqueness
3-[(Methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C16H15ClN2O4 |
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Molecular Weight |
334.75 g/mol |
IUPAC Name |
[3-(methoxycarbonylamino)phenyl] N-(2-chloro-5-methylphenyl)carbamate |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-6-7-13(17)14(8-10)19-16(21)23-12-5-3-4-11(9-12)18-15(20)22-2/h3-9H,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
FSHHKRRGWFNQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)OC2=CC=CC(=C2)NC(=O)OC |
Origin of Product |
United States |
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